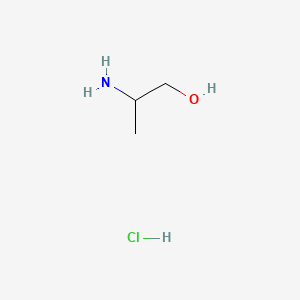
2-Chloro-1-methoxypropane
Overview
Description
2-Chloro-1-methoxypropane is an organic compound with the molecular formula C4H9ClO. It is a colorless liquid with a distinctive odor and is primarily used as a reagent in organic synthesis. This compound is also known by other names such as 2-chloropropyl methyl ether and 2-chloro-1-méthoxypropane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1-methoxypropane can be synthesized through the reaction of methoxypropanol with thionyl chloride (SOCl2) under controlled conditions. The reaction typically involves the substitution of the hydroxyl group with a chlorine atom, facilitated by the presence of a base such as pyridine .
Industrial Production Methods: In an industrial setting, this compound can be produced by the chlorination of methoxypropane using chlorine gas. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-methoxypropane undergoes various chemical reactions, including nucleophilic substitution, elimination, and oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile such as hydroxide ion (OH-) or alkoxide ion (RO-). The reaction is typically carried out in an aqueous or alcoholic medium.
Elimination: In the presence of a strong base like sodium ethoxide (NaOEt), this compound can undergo elimination to form alkenes.
Major Products:
Nucleophilic Substitution: Produces ethers or alcohols depending on the nucleophile used.
Elimination: Produces alkenes.
Oxidation: Produces alcohols or ketones.
Scientific Research Applications
2-Chloro-1-methoxypropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It serves as a solvent and reagent in biochemical assays and experiments.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methoxypropane involves its reactivity as an alkylating agent. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in various chemical transformations and synthesis processes .
Comparison with Similar Compounds
- 1-Chloro-2-methoxypropane
- 2-Chloropropane
- 1-Methoxy-2-propanol
- 2-Chloropropyl methyl ether
Uniqueness: 2-Chloro-1-methoxypropane is unique due to its specific reactivity profile and the presence of both a chlorine atom and a methoxy group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-chloro-1-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(5)3-6-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFNWWZWOVJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337359, DTXSID90871125 | |
| Record name | 2-Chloro-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_57647 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5390-71-6 | |
| Record name | 2-Chloro-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Propenoic acid, 2-cyano-3-[4-[(4-ethoxyphenyl)methylamino]phenyl]-, ethyl ester](/img/structure/B1607210.png)








![trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1607225.png)
